1-Bromo-4-(tert-butylsulfonyl)butane
Description
1-Bromo-4-(tert-butylsulfonyl)butane is an aliphatic brominated compound containing a tert-butylsulfonyl group. The sulfonyl group (SO₂) is a strong electron-withdrawing moiety, which enhances the electrophilicity of the adjacent bromine atom, making it reactive in substitution reactions. This compound is distinct from aromatic bromides or ether/silyl ether analogs due to its aliphatic backbone and sulfonyl functionality, which influence its physical and chemical behavior .
Properties
Molecular Formula |
C8H17BrO2S |
|---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
1-bromo-4-tert-butylsulfonylbutane |
InChI |
InChI=1S/C8H17BrO2S/c1-8(2,3)12(10,11)7-5-4-6-9/h4-7H2,1-3H3 |
InChI Key |
LVKMVCRUSZYFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between 1-bromo-4-(tert-butylsulfonyl)butane and related compounds:
*Estimated molecular weight based on functional group addition.
Physical Properties
- Boiling Points : The sulfonyl group’s polarity likely elevates the boiling point of this compound above that of its ether analog (203.9°C) .
- Density : The sulfonyl compound’s density is expected to exceed 1.160 g/cm³ (observed in the ether analog) due to higher molecular weight and polarity .
Research Findings and Trends
- Pharmaceutical Relevance : Brominated aliphatic compounds with sulfonyl groups are emerging in drug synthesis for their reactivity and selectivity .
- Market Trends : Aromatic bromides (e.g., 1-bromo-4-(trifluoromethoxy)benzene) dominate in agrochemical markets, while aliphatic analogs are gaining traction in polymer chemistry .
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